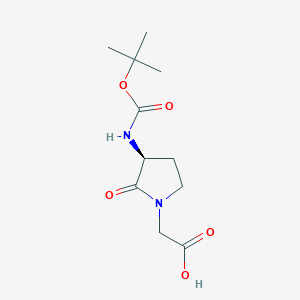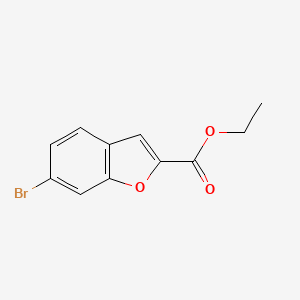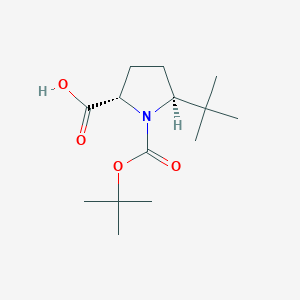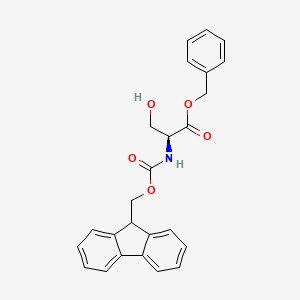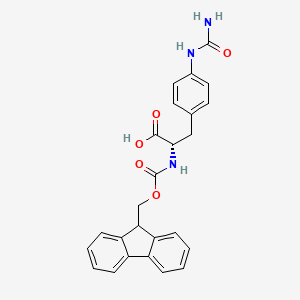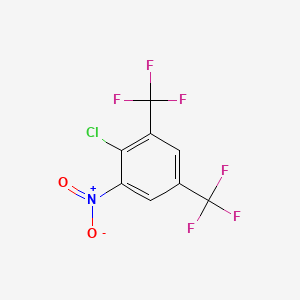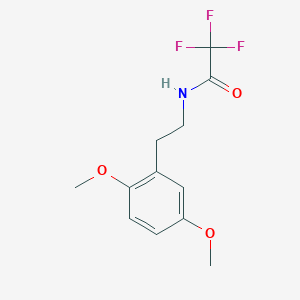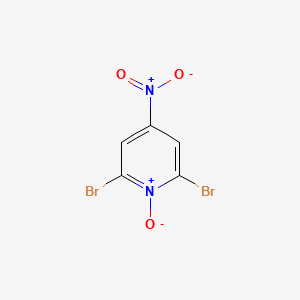
2,6-Dibromo-4-nitropyridine oxide
Overview
Description
2,6-Dibromo-4-nitropyridine oxide is an organic compound with the chemical formula C₅H₂Br₂N₂O₃. It is a yellow crystalline solid with moderate solubility. This compound is known for its high oxidizing properties and flammability, necessitating careful handling and storage .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dibromo-4-nitropyridine oxide can be synthesized by reacting 2,6-dibromo-4-nitropyridine with nitrated sodium tartrate in a suitable solvent. The reaction involves the nitration of 2,6-dibromo-4-nitropyridine followed by purification to obtain the desired product .
Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis typically involves large-scale nitration reactions under controlled conditions to ensure safety and yield optimization. The process would likely include steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-4-nitropyridine oxide undergoes various chemical reactions, including:
Oxidation: Due to its high oxidizing properties.
Reduction: Can be reduced under specific conditions.
Substitution: Particularly nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents.
Reduction: Reducing agents like hydrogen or metal hydrides.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The reactions typically yield substituted pyridine derivatives, which can be further utilized in various chemical syntheses .
Scientific Research Applications
2,6-Dibromo-4-nitropyridine oxide is used in several scientific research applications:
Chemistry: As a reagent in organic synthesis, particularly in the synthesis of N-fatty acyl-aminopiperidine.
Biology and Medicine:
Industry: Used in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism by which 2,6-dibromo-4-nitropyridine oxide exerts its effects involves its high oxidizing properties. It can participate in electron transfer reactions, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets, leading to various chemical transformations .
Comparison with Similar Compounds
- 2,6-Difluoro-4-nitropyridine
- 2,6-Dichloro-4-nitropyridine
- 2,6-Diiodo-4-nitropyridine
Comparison: 2,6-Dibromo-4-nitropyridine oxide is unique due to its bromine substituents, which confer distinct reactivity compared to its fluorinated, chlorinated, or iodinated analogs. The bromine atoms influence the compound’s electronic properties, making it more suitable for specific synthetic applications .
Properties
IUPAC Name |
2,6-dibromo-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N2O3/c6-4-1-3(9(11)12)2-5(7)8(4)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEDSUKRJRIBKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C([N+](=C1Br)[O-])Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452305 | |
| Record name | 2,6-Dibromo-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98027-81-7 | |
| Record name | 2,6-Dibromo-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

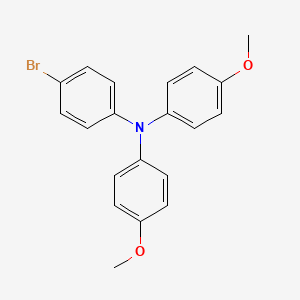

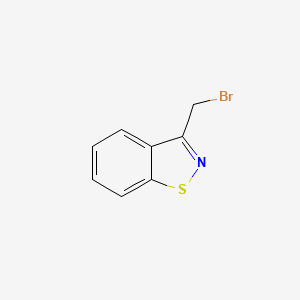
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1337290.png)

